Cyclohexyl(cyclopentyl)methanone

Description

Significance of Cycloalkyl Ketones in Synthetic Chemistry

Cycloalkyl ketones, as a class of compounds, are valuable intermediates in organic synthesis. Their carbonyl group offers a reactive site for a multitude of chemical transformations, including oxidation, reduction, and nucleophilic addition. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures. For instance, the reduction of a cycloalkyl ketone can yield the corresponding secondary alcohol, while oxidation can lead to carboxylic acids through ring-opening or other pathways .

Furthermore, cycloalkyl ketones serve as precursors in the synthesis of various heterocyclic compounds and are fundamental building blocks for natural products and pharmaceutical agents rsc.org. The enolization of these ketones, facilitated by the carbonyl group, enables their participation in condensation reactions, such as the Mannich reaction, to form β-aminoketones, which are prevalent structures in many drug molecules rsc.org. The ring strain and conformational properties of the cycloalkyl groups can also influence the stereoselectivity of reactions at the carbonyl center, a critical aspect in asymmetric synthesis.

Scope of Academic Research on Cyclohexyl(cyclopentyl)methanone

Academic research focusing specifically on this compound is primarily centered on its synthesis. The compound often appears in studies as an example of a product formed through novel catalytic methods for creating carbon-carbon bonds.

Recent research has demonstrated the synthesis of unsymmetrical alkyl ketones, including this compound, using advanced catalytic systems. One such method involves a synergistic approach combining visible light photoredox catalysis with nickel catalysis. This dual catalytic system facilitates the cross-coupling of acyl chlorides with potassium alkyltrifluoroborates, providing a mild and efficient route to a variety of dialkyl ketones lookchem.com.

Another significant synthetic advancement is the nickel-catalyzed cross-coupling of alkyl carboxylic acid derivatives with pyridinium salts, which proceeds via the cleavage of a carbon-nitrogen (C-N) bond. This method is noted for its simplicity and its ability to produce a range of functionalized ketones in good to excellent yields. The protocol has been successfully applied to synthesize ketones from carboxylic acids, which allows for the inclusion of acid-sensitive functional groups lookchem.com. Experimental evidence from control experiments using TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) suggests that this transformation proceeds through a radical pathway lookchem.com.

These studies highlight the utility of this compound as a benchmark molecule for validating new synthetic protocols in organic chemistry.

Fundamental Structural Considerations and Nomenclature in Research Contexts

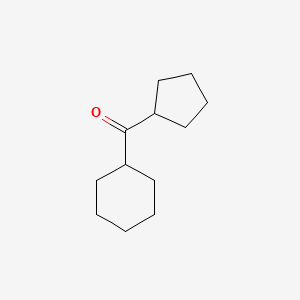

The structure of this compound consists of a carbonyl functional group (C=O) where the carbonyl carbon is bonded to the C1 position of a cyclohexane (B81311) ring and the C1 position of a cyclopentane (B165970) ring.

Nomenclature:

IUPAC Name: The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is this compound nih.gov. The suffix "-one" indicates the ketone functional group, and the prefixes "cyclohexyl" and "cyclopentyl" identify the two alkyl groups attached to the carbonyl carbon bccampus.calibretexts.org.

Common Name: A common naming convention involves listing the alkyl groups attached to the carbonyl in alphabetical order, followed by the word "ketone" bccampus.cakhanacademy.org. Therefore, the compound is also known as Cyclohexyl cyclopentyl ketone.

The physical and chemical properties of the molecule are dictated by this structure. The carbonyl group introduces polarity, while the two cycloalkyl rings contribute to its nonpolar character.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 17773-63-6 lookchem.com |

| Molecular Formula | C12H20O nih.govlookchem.com |

| Molecular Weight | 180.29 g/mol lookchem.com |

| SMILES | C1CCC(CC1)C(=O)C2CCCC2 |

| MDL Number | MFCD12153373 ambeed.com |

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl(cyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h10-11H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKYZKPNVAXWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations for Cyclohexyl Cyclopentyl Methanone

Catalytic Strategies for Carbonyl Group Formation

The development of novel catalytic systems has been instrumental in overcoming the limitations of classical ketone syntheses. These modern approaches often feature milder reaction conditions, broader substrate scope, and enhanced efficiency.

Synergistic Photoredox/Nickel Coupling in Dialkyl Ketone Synthesis

A groundbreaking approach for the synthesis of unsymmetrical dialkyl ketones involves the synergistic combination of visible light photoredox catalysis and nickel catalysis. acs.orgnih.govorganic-chemistry.orgnih.gov This dual catalytic system enables the cross-coupling of acyl chlorides with secondary alkyltrifluoroborates, providing a mild and efficient route to a diverse range of dialkyl ketones. acs.orgnih.govorganic-chemistry.org The process is predicated on a single-electron-mediated alkyl transfer, which circumvents the need for highly reactive and often unstable alkylmetallic nucleophiles typically used in traditional acylation reactions. acs.orgnih.govorganic-chemistry.org

The reaction demonstrates high functional group tolerance and operational simplicity, making it a highly attractive method for complex molecule synthesis. nih.gov Key to the success of this protocol is the careful optimization of reaction components, including the photocatalyst, nickel source, ligand, and base. organic-chemistry.org For instance, the use of Ir[dF(CF3)ppy]2(bpy)PF6 as the photocatalyst in conjunction with NiCl2·dme and 4,4′-di-tert-butyl-2,2′-dipyridyl as the ligand has proven particularly effective. organic-chemistry.org

Role of Alkyltrifluoroborates in Cross-Coupling Protocols

Potassium alkyltrifluoroborates have emerged as highly valuable reagents in cross-coupling reactions due to their stability and ease of handling. nih.govresearchgate.net These crystalline solids are air-stable and can be stored for extended periods without degradation, a significant advantage over many organometallic reagents. nih.govresearchgate.net In the context of ketone synthesis, secondary alkyltrifluoroborates serve as effective nucleophilic partners in palladium- or nickel-catalyzed cross-coupling reactions. acs.orgnih.govresearchgate.net

The utility of alkyltrifluoroborates extends to their coupling with a variety of electrophilic partners, including aryl and alkenyl triflates, as well as acyl chlorides. acs.orgnih.gov The success of these reactions often relies on the choice of catalyst and base, with systems like PdCl2(dppf)·CH2Cl2 and cesium carbonate being commonly employed. nih.govresearchgate.net It is important to note that primary and tertiary alkyltrifluoroborates may exhibit different reactivity profiles and may require specifically tailored reaction conditions. nih.gov

Stereoselective and Asymmetric Synthesis Approaches

The presence of chiral centers in many biologically active molecules necessitates synthetic methods that can control the three-dimensional arrangement of atoms. For ketones like cyclohexyl(cyclopentyl)methanone, which can have chiral precursors, stereoselective and asymmetric approaches are of paramount importance.

Chiral Auxiliaries and Ligand Design in Related Ketone Formations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been widely applied in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgnih.gov A variety of chiral auxiliaries, often derived from naturally occurring molecules like amino acids and terpenes, have been developed and successfully employed in the synthesis of complex molecules. nih.gov

In the context of ketone synthesis, chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam have proven to be highly effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions, which can be key steps in the formation of ketone precursors. wikipedia.orgresearchgate.net The design of chiral ligands for transition metal catalysts is another powerful strategy for achieving asymmetric induction. organicreactions.org Chiral ferrocenyl amino alcohols, for example, have been used as ligands in the enantioselective addition of dialkylzincs to aldehydes, a reaction that can generate chiral secondary alcohols, which are precursors to chiral ketones. acs.org

Diastereoselective and Enantioselective Reductions of Precursors

The reduction of a prochiral ketone is a fundamental transformation for establishing a new stereocenter. The diastereoselective reduction of β-hydroxy ketones to yield syn-dialcohols can be achieved using the Narasaka–Prasad reduction. wikipedia.org This method employs a boron chelating agent to direct the hydride attack from the opposite face of the existing alcohol, leading to the desired diastereomer. wikipedia.org

For the enantioselective reduction of ketones, a number of powerful methods have been developed. organicreactions.orgwikipedia.org These include the use of stoichiometric chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral diols, and catalytic methods. organicreactions.org Catalytic approaches, which are often more desirable, include transition metal-catalyzed hydrogenations and hydrosilylations using chiral ligands, as well as borane (B79455) reductions catalyzed by chiral oxazaborolidines (CBS reduction). organicreactions.orgwikipedia.orgmdpi.com These methods allow for the production of enantioenriched secondary alcohols, which can be subsequently oxidized to form chiral ketones or used as chiral building blocks in further synthetic steps. organicreactions.org

Exploration of Alternative Synthetic Pathways and Reactivity Patterns

Beyond the aforementioned catalytic and stereoselective methods, the synthesis of this compound and related ketones can be approached through various other synthetic routes. Traditional methods such as the Friedel-Crafts acylation or the use of organometallic reagents like Grignard or organolithium reagents with appropriate acylating agents remain relevant. orgsyn.orggoogle.com For instance, the reaction of cyclohexanecarboxylic acid with an organometallic species derived from cyclopentane (B165970) could, in principle, yield the target ketone. orgsyn.org

Understanding the reactivity patterns of dialkyl ketones is also crucial for their synthesis and subsequent transformations. The carbonyl group in ketones is susceptible to nucleophilic attack, and the steric and electronic properties of the attached alkyl groups (cyclohexyl and cyclopentyl in this case) will influence the reactivity. ncert.nic.in Aldehydes are generally more reactive than ketones towards nucleophiles due to less steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.in The enolization of ketones is another important aspect of their reactivity, allowing for reactions at the α-carbon. wiley.com The specific nature of the cyclohexyl and cyclopentyl groups will dictate the regioselectivity and stereoselectivity of such reactions.

Grignard Reagent Based Synthesis and Hydrolysis Reactions

The reaction commences with the formation of the Grignard reagent, typically cyclohexylmagnesium bromide or chloride, by reacting the corresponding cyclohexyl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Once formed, the nucleophilic cyclohexyl Grignard reagent attacks the electrophilic carbon atom of the cyclopentanecarbonitrile. This nucleophilic addition leads to the formation of an intermediate iminylmagnesium halide salt. This salt is stable under the reaction conditions and, importantly, does not react further with another equivalent of the Grignard reagent, thus preventing the formation of a tertiary alcohol byproduct.

The crucial final step is the hydrolysis of the iminylmagnesium salt. This is typically achieved by the addition of an aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The acid first protonates the nitrogen atom of the imine, forming an iminium ion. A water molecule then attacks the carbon of the iminium ion, leading to a hemiaminal intermediate after deprotonation. Subsequent protonation of the nitrogen atom makes it a good leaving group (ammonia), which is eliminated to form a protonated ketone. Final deprotonation yields the stable this compound. masterorganicchemistry.comlibretexts.orgyoutube.com

A similar synthesis of dicyclohexyl ketone, which involves the reaction of cyclohexylmagnesium bromide with cyclohexanecarbonitrile, provides a strong precedent for this methodology. The reaction conditions for such transformations are generally mild and the yields are often moderate to good.

Table 1: Representative Reaction Conditions for Grignard-based Synthesis of Dicycloalkyl Ketones

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Workup | Approximate Yield (%) |

| Cyclohexylmagnesium Bromide | Cyclopentanecarbonitrile | Diethyl Ether | 0 to reflux | 2 - 4 | Aqueous HCl | 60 - 70 |

| Cyclopentylmagnesium Chloride | Cyclohexanecarbonitrile | THF | 0 to reflux | 2 - 4 | Aqueous H₂SO₄ | 60 - 70 |

Note: The data in this table is illustrative and based on general procedures for Grignard reactions with nitriles. Actual yields may vary depending on specific experimental conditions.

Radical-Mediated Ketone Syntheses and Cycloalkyl Intermediates

While Grignard-based syntheses are well-established, modern organic chemistry has seen a surge in the development of radical-mediated reactions for the construction of carbon-carbon bonds. These methods often offer complementary reactivity and functional group tolerance compared to traditional ionic approaches. The synthesis of this compound can be envisioned through several plausible radical-mediated pathways involving cycloalkyl intermediates.

A key aspect of these potential syntheses is the generation of cyclohexyl and cyclopentyl radicals. Cycloalkyl radicals can be generated from a variety of precursors, including the corresponding carboxylic acids via decarboxylation, alkyl halides, or through the ring-opening of cycloalkanols. researchgate.netnih.gov For instance, photoredox catalysis has emerged as a powerful tool for the generation of alkyl radicals from readily available starting materials under mild conditions. nih.govnih.gov

One hypothetical radical-based approach to this compound could involve a radical-radical coupling event. In this scenario, a cyclohexyl radical and a cyclopentanecarbonyl radical could be generated simultaneously and subsequently couple to form the target ketone. The cyclopentanecarbonyl radical could, in principle, be generated from cyclopentanecarboxylic acid or its derivatives.

Another plausible pathway is the intermolecular addition of a cycloalkyl radical to a suitable carbonyl or nitrile precursor. For example, a photochemically generated cyclohexyl radical could add to cyclopentanecarbonitrile. While the intermolecular addition of carbon-centered radicals to nitriles is less common than to alkenes, it represents a potential route. The resulting nitrogen-centered radical would then need to be converted to the ketone, likely through a hydrolysis step similar to that in the Grignard synthesis. acs.org

Furthermore, the rearrangement of cycloalkyl radicals, such as the ring contraction of a substituted cyclohexyl radical to a cyclopentylmethyl radical, highlights the complex mechanistic possibilities within radical chemistry. nih.govnih.gov While not a direct synthesis of the target ketone, this illustrates the potential for cycloalkyl radical intermediates to undergo intricate transformations that could be harnessed in synthetic design.

Modern radical syntheses of ketones often employ photoredox catalysis in conjunction with transition metals like nickel. These systems can facilitate the coupling of alkyl radicals with acyl electrophiles. A potential, though not yet reported, application to the synthesis of this compound could involve the nickel-catalyzed coupling of a cyclohexyl radical (generated from a suitable precursor) with an activated form of cyclopentanecarboxylic acid.

Table 2: Plausible Radical Precursors and Generation Methods for Cycloalkyl Intermediates

| Radical Intermediate | Precursor | Generation Method | Key Features |

| Cyclohexyl Radical | Cyclohexanecarboxylic Acid | Photoredox-catalyzed Decarboxylation | Mild conditions, good functional group tolerance. |

| Cyclohexyl Radical | Cyclohexyl Iodide | Photoredox Catalysis | Utilizes readily available alkyl halides. |

| Cyclopentyl Radical | Cyclopentanecarboxylic Acid | Photoredox-catalyzed Decarboxylation | Access to radicals from carboxylic acids. |

| Cyclopentanecarbonyl Radical | Cyclopentanecarboxylic Acid Derivative | Photoredox or Thermal Activation | Generation of acyl radicals for coupling. |

Mechanistic Pathways and Rearrangement Phenomena Involving Cyclohexyl and Cyclopentyl Moieties

Carbocation Rearrangements in Ring Systems

Carbocations, being electron-deficient species, are prone to rearrangements to achieve greater stability. In cycloalkane systems, these rearrangements can involve changes in ring size, driven by the desire to alleviate ring strain and form a more stable carbocation.

A common and significant rearrangement is the expansion of a five-membered cyclopentyl ring to a more stable six-membered cyclohexyl ring. stackexchange.comechemi.com This process is primarily driven by the reduction of ring strain. Cyclopentane (B165970) has a notable amount of ring strain due to bond angle deviation from the ideal 109.5° and torsional strain from eclipsing hydrogen atoms. libretexts.orglibretexts.org Cyclohexane (B81311), in its chair conformation, is virtually strain-free. libretexts.org

The mechanism for this ring expansion typically proceeds through a carbocation intermediate. For instance, the reaction of a molecule containing a cyclopentylmethyl group often begins with the formation of a primary or secondary carbocation adjacent to the ring. This is followed by a fast, intramolecular 1,2-alkyl shift where a carbon from the ring migrates to the carbocation center, expanding the ring and creating a more stable secondary or tertiary carbocation on the newly formed six-membered ring. stackexchange.comchemistrysteps.com The driving forces for this rearrangement are the increased stability of the resulting carbocation (e.g., secondary to tertiary) and the thermodynamic stability gained by forming a cyclohexane ring from a cyclopentane derivative. chemistrysteps.com

For example, the hydrolysis of (chloromethyl)cyclopentane (B1281465) in an SN1 reaction would initially form a primary carbocation. This unstable intermediate can rearrange via ring expansion to a more stable secondary cyclohexyl carbocation, which is then captured by a nucleophile like water. chemistrysteps.com

The stability of carbocations is a critical factor governing reaction pathways. Stability generally increases with the number of alkyl substituents on the positively charged carbon: tertiary > secondary > primary > methyl. masterorganicchemistry.comyoutube.com This order is attributed to both inductive effects, where alkyl groups donate electron density, and hyperconjugation, which involves the delocalization of sigma-bond electrons into the empty p-orbital of the carbocation. dalalinstitute.comdalalinstitute.com

In the context of ring expansions and other rearrangements, the transition state can involve bridged, or "non-classical," carbocations, where a C-C or C-H bond partially bonds to the cationic center, delocalizing the positive charge over multiple atoms. While classical carbocations have a localized charge on a single carbon, non-classical ions can be stabilized by this charge delocalization. dalalinstitute.com

Computational studies on rearrangements, such as the expansion of a tertiary cyclopentyl carbocation to a secondary cyclohexyl cation, have shown significant energy barriers. However, these rearrangements can be part of a cascade where the formation of a less stable intermediate is avoided. For example, density functional theory (DFT) calculations have suggested that some complex biosynthetic cascades might occur without passing through higher-energy secondary carbocation intermediates, potentially involving concerted steps or more stable bridged structures. irb.hr The relative energies of these classical and non-classical structures are sensitive to substituent effects and the computational method used. irb.hr

| Carbocation Type | Relative Stability | Stabilizing Factors |

|---|---|---|

| Tertiary (3°) | Most Stable | Inductive Effect, Hyperconjugation (most effective) |

| Secondary (2°) | Intermediate | Inductive Effect, Hyperconjugation |

| Primary (1°) | Less Stable | Inductive Effect, Hyperconjugation (less effective) |

| Methyl | Least Stable | No alkyl stabilizing groups |

Radical Chemistry of Cycloalkyl Species

Free radicals are another class of important reactive intermediates. The chemistry of cycloalkyl radicals is influenced by factors similar to those affecting carbocations, including ring strain and substituent effects, but with distinct mechanistic features.

The reactions of alkyl radicals with oxygen are central to low-temperature hydrocarbon oxidation. nih.gov Cyclopentylperoxy (c-C₅H₉O₂•) and cyclohexylperoxy (c-C₆H₁₁O₂•) radicals are key intermediates in these processes. Kinetic studies using techniques like flash photolysis/UV absorption have been conducted to understand their reactions, particularly with the hydroperoxy radical (HO₂•). acs.orgacs.org

These studies show that the reactions of both cyclopentylperoxy and cyclohexylperoxy radicals with HO₂• yield the corresponding cycloalkyl hydroperoxide (c-C₅H₉OOH or c-C₆H₁₁OOH) and oxygen with high efficiency. acs.org The rate constants for these two radicals are kinetically very similar across a range of temperatures, indicating that the difference in ring structure between cyclopentyl and cyclohexyl has a minimal effect on the kinetics of this specific reaction. acs.org

Theoretical studies using quantum chemical calculations have further explored the isomerization and decomposition pathways of these peroxy radicals. nih.gov These computational models align well with experimental data and provide detailed thermochemical and kinetic parameters for the elementary reactions involved. nih.gov

| Reaction | Arrhenius Expression (k/cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) |

|---|---|---|

| c-C₅H₉O₂• + HO₂• → c-C₅H₉OOH + O₂ | (2.1 ± 1.3) x 10⁻¹³ exp((1323 ± 185) / T) | 248 - 364 |

| c-C₆H₁₁O₂• + HO₂• → c-C₆H₁₁OOH + O₂ | (2.6 ± 1.2) x 10⁻¹³ exp((1245 ± 124) / T) | 248 - 364 |

Cycloalkyl radicals can undergo various transformations upon thermal activation, including unimolecular decomposition and hydrogen elimination. The thermal decomposition of molecules can generate cycloalkyl radicals, which are often key intermediates in complex reaction cascades, such as in combustion chemistry. nih.gov For instance, the rearrangement of a substituted cyclohexyl radical to a cyclopentylmethyl radical can occur through different pathways, including a sequential ring-opening and ring-closure mechanism or a concerted 1,2-shift. nih.gov Computational studies have indicated that for certain systems, the 1,2-shift is energetically favored over the ring-cleavage/ring-closure pathway. nih.gov These rearrangements are often driven by the formation of a more stable radical or the relief of strain.

Substituent effects also play a crucial role in radical stability and reactivity. Similar to carbocations, alkyl radicals are generally stabilized by an increasing degree of substitution (tertiary > secondary > primary). youtube.com This stabilization is often attributed to hyperconjugation. youtube.com However, recent studies suggest that while the C-H bond weakens with increasing substitution, the radical itself might be destabilized by methyl substitution, with the observed trend being a result of even greater destabilization of the parent molecule. ru.nl

Electron-donating and electron-withdrawing substituents can significantly alter the energetics of radical reactions. For instance, in the ring-opening of cyclobutene (B1205218) radical cations, electron-donating groups like methyl and methoxy (B1213986) increase the exothermicity of the reaction by stabilizing the resulting butadiene radical cation. scispace.com Conversely, electron-withdrawing groups can destabilize the product radical, making the reaction less exothermic. scispace.com Steric effects from substituents also influence the relative stability of different product isomers. scispace.comacs.org

Nucleophilic Addition and Related Transformations to the Carbonyl Center

The carbonyl group of cyclohexyl(cyclopentyl)methanone represents a key reactive center, susceptible to a variety of nucleophilic addition reactions. The steric hindrance imposed by the adjacent cyclohexyl and cyclopentyl rings, however, significantly influences the reactivity and stereochemical outcome of these transformations. This section explores the mechanistic pathways of several key nucleophilic additions to this sterically encumbered ketone, drawing upon established principles and data from analogous systems to elucidate the expected behavior.

The reactivity of ketones towards nucleophiles is governed by both electronic and steric factors. libretexts.orgpressbooks.pub Electronically, the partial positive charge on the carbonyl carbon makes it an electrophilic site. libretexts.org However, the bulky cyclohexyl and cyclopentyl groups create a sterically congested environment around the carbonyl carbon, which can impede the approach of nucleophiles. libretexts.org This steric hindrance is a dominant factor in the reactions of this compound.

Grignard and Organolithium Additions

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily add to ketones to form tertiary alcohols upon acidic workup. pressbooks.pubmasterorganicchemistry.comdalalinstitute.comchemguide.co.uk The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. pressbooks.pubmasterorganicchemistry.com Subsequent protonation yields the final alcohol product. pressbooks.pubmasterorganicchemistry.com

In the case of this compound, the significant steric bulk of the two cycloalkyl groups is expected to decrease the rate of nucleophilic addition compared to less hindered ketones. dalalinstitute.com For highly hindered ketones, organolithium reagents are often more effective than Grignard reagents due to their generally higher reactivity. dalalinstitute.com

The stereochemical outcome of these additions is of particular interest. The attack of the nucleophile can, in principle, occur from either face of the planar carbonyl group. However, the conformational preferences of the cyclohexyl and cyclopentyl rings will likely direct the incoming nucleophile to the less hindered face, leading to a diastereomeric mixture of tertiary alcohols. The exact ratio of these diastereomers would depend on the specific organometallic reagent used and the reaction conditions.

Table 1: Predicted Products of Organometallic Addition to this compound

| Organometallic Reagent | Predicted Major Product (after acidic workup) |

| Methylmagnesium bromide (CH₃MgBr) | 1-Cyclohexyl-1-cyclopentyl-1-ethanol |

| Phenyllithium (C₆H₅Li) | Cyclohexyl(cyclopentyl)(phenyl)methanol |

It is important to note that the yields for these reactions with the sterically hindered this compound may be lower than those observed for less bulky ketones.

Hydride Reduction

The reduction of this compound with complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), is expected to yield cyclohexyl(cyclopentyl)methanol. chemistrysteps.com The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then protonated during workup to give the secondary alcohol. chemistrysteps.com

Sodium borohydride is a milder reducing agent than lithium aluminum hydride and is generally selective for aldehydes and ketones. masterorganicchemistry.com LiAlH₄ is a much stronger reducing agent and can reduce a wider range of carbonyl-containing functional groups. chemistrysteps.com For the reduction of a simple ketone like this compound, NaBH₄ is a suitable and convenient choice. masterorganicchemistry.com

The stereochemistry of the reduction is again a key consideration. The hydride can attack from either face of the carbonyl group, leading to the formation of two diastereomeric alcohols. The relative bulk of the cyclohexyl and cyclopentyl groups will influence the trajectory of the incoming hydride, with attack from the less sterically hindered face being favored. This generally leads to the formation of the thermodynamically more stable alcohol as the major product. Studies on the reduction of other substituted cyclic ketones have shown that the stereoselectivity can be influenced by the choice of reducing agent and the presence of additives, such as cerium chloride (Luche reduction), which can alter the reaction pathway. scielo.brlibretexts.org

Table 2: Predicted Products of Hydride Reduction of this compound

| Reducing Agent | Predicted Major Product (after workup) |

| Sodium Borohydride (NaBH₄) | Cyclohexyl(cyclopentyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Cyclohexyl(cyclopentyl)methanol |

The reaction is expected to produce a mixture of diastereomers, with the ratio depending on the specific reaction conditions.

Wittig Reaction

The Wittig reaction provides a method for the synthesis of alkenes from ketones. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). The steric hindrance around the carbonyl group of this compound would likely make the Wittig reaction challenging, potentially requiring more reactive ylides and harsher reaction conditions to proceed at a reasonable rate. The expected product would be an alkene with the structure (cyclohexyl)(cyclopentyl)C=CHR, where R is the substituent from the ylide.

Due to the lack of specific experimental data for this compound, the discussion above is based on established principles of nucleophilic addition to sterically hindered ketones. Further experimental investigation would be necessary to fully elucidate the specific reactivity and stereochemical preferences of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies for Cyclohexyl Cyclopentyl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like cyclohexyl(cyclopentyl)methanone. Both ¹H and ¹³C NMR provide critical information regarding the connectivity, chemical environment, and stereochemistry of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of multiplets in the upfield region, characteristic of the saturated alicyclic rings. The protons on the carbons adjacent to the carbonyl group (α-protons) would be the most deshielded of the aliphatic protons, typically appearing in the 2.0-2.5 ppm range due to the electron-withdrawing effect of the carbonyl group. libretexts.org The methine proton on the cyclohexyl ring and the methine proton on the cyclopentyl ring, both at the α-position, would likely overlap with other ring protons, necessitating two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for definitive assignment. The remaining methylene (B1212753) protons of the cyclohexyl and cyclopentyl rings would produce a complex series of overlapping signals further upfield, generally between 1.0 and 2.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a clearer picture of the carbon framework. The most downfield signal would be that of the carbonyl carbon, which for ketones typically appears in the region of 200-220 ppm. oregonstate.edu The α-carbons of the cyclohexyl and cyclopentyl rings are expected to resonate around 40-55 ppm. oregonstate.edu The remaining carbons of the alicyclic rings would appear at higher field strengths. Due to the symmetry of the parent rings, not all carbons may be chemically equivalent, leading to a distinct signal for each unique carbon environment. For instance, in a closely related compound, dicyclohexyl ketone, the carbonyl carbon appears at a specific chemical shift, and the carbons of the cyclohexyl rings show distinct signals corresponding to their position relative to the carbonyl group.

To illustrate the expected chemical shifts, the following table presents data for the analogous compound, dicyclohexyl ketone.

| Carbon Atom | Exemplary Chemical Shift (ppm) for Dicyclohexyl Ketone |

| C=O | ~215 |

| α-CH | ~52 |

| β-CH₂ | ~28 |

| γ-CH₂ | ~26 |

| δ-CH₂ | ~25 |

This interactive table is based on typical values for alicyclic ketones and specific data for dicyclohexyl ketone for illustrative purposes.

Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon spectrum. mdpi.com

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Formula Validation: High-resolution mass spectrometry (HRMS) would be used to precisely determine the mass of the molecular ion ([M]⁺) of this compound. This allows for the calculation of its elemental composition, which for C₁₂H₂₀O is 180.1514 u. The experimentally determined mass would be compared to this theoretical value to confirm the molecular formula. rsc.org

Fragmentation Analysis: Under electron ionization (EI), the molecular ion of this compound will undergo characteristic fragmentation, providing valuable structural clues. The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. jove.comlibretexts.org This would result in the formation of acylium ions. For this compound, two primary α-cleavage pathways are possible:

Loss of the cyclopentyl radical (•C₅H₉), resulting in a cyclohexylacylium ion ([C₆H₁₁CO]⁺) with a mass-to-charge ratio (m/z) of 111.

Loss of the cyclohexyl radical (•C₆H₁₁), leading to a cyclopentylacylium ion ([C₅H₉CO]⁺) with an m/z of 97.

The following table illustrates the expected major fragments in the mass spectrum of this compound.

| Fragment Ion | Proposed Structure | Expected m/z |

| Molecular Ion | [C₁₂H₂₀O]⁺ | 180 |

| α-cleavage product | [C₆H₁₁CO]⁺ | 111 |

| α-cleavage product | [C₅H₉CO]⁺ | 97 |

| Cyclohexyl cation | [C₆H₁₁]⁺ | 83 |

| Cyclopentyl cation | [C₅H₉]⁺ | 69 |

This interactive table presents predicted fragmentation data based on established principles of mass spectrometry for ketones.

For comparison, the mass spectrum of dicyclohexyl ketone shows a prominent peak at m/z 83, corresponding to the cyclohexyl cation, which often forms the base peak. chemicalbook.comnist.gov

Infrared and Raman Spectroscopy for Specific Vibrational Modes and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The most characteristic absorption band in the IR spectrum of this compound is the carbonyl (C=O) stretch. For a saturated acyclic ketone, this typically appears as a strong, sharp peak in the range of 1705-1725 cm⁻¹. libretexts.orgyoutube.com The exact position of this band is sensitive to the local environment, including ring strain. For instance, the C=O stretching frequency in cyclic ketones is known to increase with increasing ring strain. researchgate.netnih.gov The spectrum would also display strong C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹, and C-H bending vibrations around 1450 cm⁻¹. wikipedia.org

Raman Spectroscopy: While the C=O stretch is strong in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the C-C and C-H symmetric stretching and bending vibrations of the alicyclic rings are typically strong and well-resolved in the Raman spectrum, providing a detailed fingerprint of the hydrocarbon framework. The complementarity of IR and Raman spectroscopy is therefore crucial for a complete vibrational analysis. youtube.com

The table below summarizes the expected key vibrational modes for this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C=O Stretch | 1705 - 1725 | 1705 - 1725 | Strong (IR), Medium (Raman) |

| C-H Stretch (sp³) | 2850 - 2960 | 2850 - 2960 | Strong |

| CH₂ Bend (Scissoring) | ~1450 | ~1450 | Medium |

| C-C Stretch | Fingerprint Region | Fingerprint Region | Medium to Strong (Raman) |

This interactive table presents expected vibrational frequencies based on established correlation tables and data for similar compounds.

For comparison, the IR spectrum of dicyclohexyl ketone shows a strong carbonyl absorption at approximately 1705 cm⁻¹. nist.gov

X-ray Crystallography of Derivatives for Definitive Solid-State Structural Determination

While obtaining suitable single crystals of this compound itself might be challenging, the preparation of a crystalline derivative can allow for definitive structural elucidation in the solid state via X-ray crystallography. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined with high accuracy.

The formation of derivatives such as oximes, hydrazones, or semicarbazones can facilitate crystallization. The resulting crystal structure would reveal the preferred conformation of the cyclohexyl and cyclopentyl rings (e.g., chair conformation for the cyclohexyl ring) and their relative orientation around the central carbonyl group. Furthermore, the analysis of the crystal packing would provide insights into the nature and geometry of intermolecular interactions, such as hydrogen bonding (if a suitable derivative is made) and van der Waals forces, which govern the solid-state assembly of the molecules.

While no direct crystallographic data for this compound derivatives are available, studies on related structures, such as dicyclohexyl esters, have provided valuable information on the solid-state conformations of cyclohexyl rings. birmingham.ac.uk For instance, the X-ray structure of a thioaminal derived from 1-cyclohexyl-5-mercapto-4H-tetrazole has confirmed the chair conformation of the cyclohexyl ring in the solid state. beilstein-journals.org Such studies underscore the power of X-ray crystallography in providing an unambiguous three-dimensional molecular structure.

Reactivity, Functionalization, and Derivatization Studies of Cyclohexyl Cyclopentyl Methanone

Chemical Transformations to Other Functional Groups

The carbonyl group of cyclohexyl(cyclopentyl)methanone is the primary site of reactivity, susceptible to a variety of nucleophilic additions and reductions. Standard ketone transformations are expected to apply, although specific yields and reaction kinetics would require empirical validation.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, cyclohexyl(cyclopentyl)methanol. This transformation can be achieved using a range of reducing agents.

| Reducing Agent | Expected Product | Reaction Conditions (General) |

| Sodium borohydride (B1222165) (NaBH₄) | Cyclohexyl(cyclopentyl)methanol | Methanol or ethanol (B145695) as solvent, room temperature. |

| Lithium aluminum hydride (LiAlH₄) | Cyclohexyl(cyclopentyl)methanol | Anhydrous ether or THF, followed by aqueous workup. |

| Catalytic Hydrogenation (H₂/catalyst) | Cyclohexyl(cyclopentyl)methanol | Catalysts such as PtO₂, Raney Ni, or Pd/C under pressure. |

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, under forcing conditions, cleavage of the carbon-carbon bond adjacent to the carbonyl can occur. The Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would be expected to yield an ester. Due to the similar migratory aptitude of cyclohexyl and cyclopentyl groups, a mixture of two ester products is plausible.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles.

Grignard Reagents: Reaction with organomagnesium halides (R-MgX) would lead to the formation of tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 1-(cyclohexyl(cyclopentyl)methyl)ethan-1-ol.

Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene. nih.gov The use of a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would result in the formation of (cyclohexyl(cyclopentyl)methylene)cyclohexane. nih.gov

Cyanohydrin Formation: Addition of hydrogen cyanide (or a cyanide salt with an acid) would produce a cyanohydrin, cyclohexyl(cyclopentyl)(hydroxy)acetonitrile.

Synthesis and Stereochemistry of Chiral Derivatives

The stereochemistry of subsequent reactions would be influenced by the newly created stereocenter. The synthesis of chiral derivatives is of significant interest in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms is crucial for biological activity or material properties.

This compound as a Building Block in Complex Molecule Synthesis

While direct applications of this compound as a building block in the total synthesis of complex natural products are not prominently reported, its structure suggests potential utility as an intermediate.

Intermediate in Polycyclic or Heterocyclic Compound Synthesis

The ketone functionality allows for its incorporation into larger ring systems. Intramolecular reactions of derivatives of this compound could lead to the formation of polycyclic or heterocyclic compounds. For example, a derivative containing a nucleophilic group at a suitable position on either the cyclohexyl or cyclopentyl ring could undergo an intramolecular aldol (B89426) condensation or a similar cyclization reaction to form a bicyclic system.

One general reaction where ketones are used to form heterocyclic systems is the Pictet-Spengler reaction. In a modified version of this reaction, a β-arylethylamine could potentially be condensed with this compound to generate a tetrahydroisoquinoline derivative, a common scaffold in natural products and pharmaceuticals. However, the reactivity of this specific ketone in such a reaction has not been documented.

Precursor in the Formation of Aminoketones and Other Nitrogen-Containing Compounds

This compound can serve as a precursor for the synthesis of nitrogen-containing compounds, including aminoketones.

Reductive Amination: A common method to introduce a nitrogen atom is through reductive amination. The ketone can react with an amine (e.g., ammonia, a primary amine, or a secondary amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form the corresponding amine.

α-Amination: The synthesis of α-aminoketones is another important transformation. While direct α-amination of ketones can be challenging, indirect methods exist. For instance, the ketone could first be converted to its enolate or a silyl (B83357) enol ether, which could then be reacted with an electrophilic nitrogen source. A more direct approach could involve a Mannich-type reaction, where the ketone, an amine, and another carbonyl compound (like formaldehyde) react to form a β-amino ketone.

The resulting aminoketones and other nitrogen-containing derivatives are valuable intermediates in medicinal chemistry due to the prevalence of nitrogen in biologically active molecules.

Catalytic Applications and Ligand Design Incorporating Cycloalkyl Ketone Moieties

Use of Cyclohexyl and Cyclopentyl Containing Ligands in Asymmetric Catalysis

The design of chiral ligands is paramount to achieving high enantioselectivity in asymmetric catalysis. While direct research on ligands derived from Cyclohexyl(cyclopentyl)methanone is limited, the principles of ligand design for asymmetric hydrogenation of sterically demanding ketones provide a strong basis for extrapolation. The steric bulk of the cyclohexyl and cyclopentyl groups can be harnessed to create a highly selective chiral environment around a metal center.

Chiral diphosphine ligands are crucial in transition metal-catalyzed asymmetric hydrogenation. For instance, ruthenium complexes bearing chiral diphosphine and diamine ligands have demonstrated high efficiency in the hydrogenation of various ketones. nih.govacs.org The combination of a chiral diphosphine, such as BINAP, with a chiral diamine allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high enantiomeric excess (ee). nih.gov For challenging substrates like dicycloalkyl ketones, a highly active and selective catalyst is required. Ruthenium complexes of the type trans-[RuCl2(diphosphine)(diamine)] have shown excellent performance in the asymmetric hydrogenation of a range of aryl and heteroaryl ketones, with enantioselectivities often exceeding those obtained with standard BINAP-based catalysts. acs.org It is conceivable that ligands incorporating the rigid and bulky framework of this compound could lead to catalysts with unique selectivities for non-aromatic ketones.

The development of iridium catalysts with P,N,O-type chiral ligands has also shown promise for the asymmetric hydrogenation of prochiral ketones. mdpi.comnih.gov These catalysts, which can be highly modular, have achieved excellent enantioselectivities (up to 98% ee) in the reduction of various ketones. nih.gov The systematic variation of the ligand structure, including the nature of the alkyl groups, can significantly impact both the activity and the enantioselectivity of the catalytic reactions. nih.gov This suggests that ligands derived from dicycloalkyl ketones could offer a valuable addition to the ligand toolbox for asymmetric hydrogenation.

Table 1: Asymmetric Hydrogenation of Ketones with Chiral Rhodium and Ruthenium Catalysts

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Rhodium-amino acid derived hydroxamic acid | Aryl alkyl ketones | (S)-alcohols | up to 97% | thieme-connect.com |

| Rhodium-amino acid derived thioamide | Aryl alkyl ketones | (R)-alcohols | up to 95% | nih.gov |

| RuCl2[(S)-binap][(S,S)-dpen] | Aromatic ketones | Chiral secondary alcohols | High | nih.gov |

| Ru(OTf)(S,S)-TsDpen | α-chloroacetophenone | (R)-alcohol | 96% | nih.gov |

This table presents data for analogous catalyst systems to illustrate the potential performance of catalysts derived from cycloalkyl ketone moieties.

Investigation of Metal-Complex Catalysis for Selective Transformations

Metal-complex catalysis offers a powerful toolkit for a wide array of selective chemical transformations. While specific studies focusing on this compound as a substrate are not abundant, the reactivity of ketones in the presence of transition metal catalysts is well-documented, particularly in the context of hydrogenation and transfer hydrogenation reactions.

Ruthenium complexes are highly effective catalysts for the transfer hydrogenation of ketones, utilizing a hydrogen donor such as 2-propanol. tcichemicals.com These reactions provide an efficient and practical method for the synthesis of secondary alcohols. nih.gov The mechanism often involves a concerted six-membered transition state, which accounts for the high reactivity and selectivity observed. nih.gov For sterically hindered ketones like dicycloalkyl ketones, the choice of the ruthenium catalyst and the reaction conditions is critical to achieving high conversion.

Iron, cobalt, and nickel catalysts have also emerged as viable, more earth-abundant alternatives to noble metals for the asymmetric transfer hydrogenation and hydrogenation of ketones. acs.org Chiral aminophosphine (B1255530) ligands in combination with iron clusters have shown remarkable enantioselectivities for the reduction of a broad range of ketones, including those with bulky substituents. acs.org

Furthermore, transition-metal-catalyzed cross-coupling reactions can be employed for the synthesis of complex molecules starting from ketones. Ketones can be converted to their corresponding N-tosylhydrazones, which then participate in various carbene-based cross-coupling reactions catalyzed by transition metals. nih.gov This strategy significantly expands the synthetic utility of ketones beyond traditional carbonyl chemistry. nih.gov

Table 2: Metal-Catalyzed Hydrogenation of Various Ketones

| Catalyst | Substrate Type | Product | Key Features | Reference |

| trans-RuCl2((R)-(S)-Josiphos)L2 | 1'-Acetonaphthone | Chiral alcohol | High catalytic activity | nih.gov |

| Ru(II)/diphosphine/diamine | Aryl and heteroaryl ketones | Chiral alcohols | High enantioselectivity | acs.org |

| Iron(0) cluster with P2N4 ligand | Aromatic, heteroaromatic, β-ketoesters | Chiral alcohols | up to 99% ee | acs.org |

| Cinchona alkaloid-based NNP-Ru complexes | Aromatic and heteroaromatic ketones | Chiral alcohols | up to 99.9% ee | nih.gov |

This table showcases the performance of various metal complexes in the hydrogenation of ketones, providing a reference for potential transformations involving dicycloalkyl ketones.

Biocatalytic Approaches for Stereoselective Reductions and Derivatizations

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. The stereoselective reduction of ketones to chiral alcohols is a particularly well-developed area, with ketoreductases (KREDs) playing a central role. frontiersin.orgresearchgate.net

The enzymatic reduction of prochiral ketones is a cost-effective route to produce chiral alcohols. frontiersin.org Whole-cell biotransformations using organisms like Zygosaccharomyces rouxii have been shown to be effective for the synthesis of (S)-specific alcohols from a variety of ketone substrates. nih.gov For bulky substrates such as dicycloalkyl ketones, the selection of a suitable ketoreductase with a sufficiently large active site is crucial for achieving high conversion and enantioselectivity. Recent advances in protein engineering and enzyme screening have expanded the substrate scope of KREDs to include more sterically demanding ketones. frontiersin.orgresearchgate.net

Lipases are another important class of enzymes used in biocatalysis, particularly for the kinetic resolution of racemic alcohols and their corresponding esters. mdpi.comnih.gov The enantioselective acylation or hydrolysis catalyzed by lipases can provide access to both enantiomers of a chiral alcohol with high optical purity. For instance, lipases have been successfully employed in the kinetic resolution of various primary and secondary alcohols, including those with bulky substituents. epa.gov This approach could be readily applied to the resolution of racemic cyclohexyl(cyclopentyl)methanol, the reduction product of this compound.

Dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomer. frontiersin.org This powerful strategy has been applied to the synthesis of a variety of chiral alcohols and often involves a combination of a lipase (B570770) and a metal catalyst for racemization. nih.gov

Table 3: Biocatalytic Reduction and Resolution of Ketones and Alcohols

| Enzyme/Biocatalyst | Substrate Type | Transformation | Product | Enantiomeric Excess (ee) | Reference |

| Zygosaccharomyces rouxii KRED | Prochiral ketones | Asymmetric reduction | (S)-alcohols | High | nih.gov |

| Ketoreductases (KREDs) | β-keto esters, cyclic ketones | (Dynamic) Kinetic Resolution | Chiral alcohols | High | frontiersin.orgnih.gov |

| Candida rugosa lipase | Dimethyl 1-butyryloxy-1-carboxymethylphosphonate | Hydrolysis | (R)-enantiomer hydrolyzed | 98% (product) | mdpi.com |

| Lipase | C1-symmetric heterocyclic biaryls | Kinetic Resolution | Enantioenriched biaryls | High | nih.gov |

This table provides examples of biocatalytic transformations of ketones and related compounds, indicating the potential for stereoselective synthesis of derivatives of this compound.

Solvent Effects and Reaction Medium Influence in Synthesis and Reactivity

Performance and Stability of Ethereal Solvents (e.g., Cyclopentyl Methyl Ether) in Radical and Organometallic Reactions

Ethereal solvents are frequently employed in organometallic and radical reactions due to their ability to solvate organometallic reagents and their relative inertness. In recent years, Cyclopentyl Methyl Ether (CPME) has emerged as a promising "green" alternative to traditional ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). nih.govresearchgate.net

Organometallic Reactions:

Grignard reactions are a cornerstone for the synthesis of ketones. The solvent plays a crucial role in stabilizing the Grignard reagent. A systematic study of Grignard reactions in CPME has shown that a variety of Grignard reagents can be successfully prepared. researchgate.netd-nb.info Diisobutylaluminum hydride (DIBALH) has been identified as an effective activator for the magnesium in these reactions. nih.gov

The stability of Grignard reagents in CPME is a significant advantage. Some reagents have been shown to be stable for at least three months at 0°C, which suggests that CPME could be a viable solvent for commercial-scale synthesis. nih.gov Furthermore, CPME's higher boiling point (106 °C) compared to Et₂O (34.6 °C) and THF (66 °C) allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates. nirmauni.ac.in Its low water miscibility simplifies work-up procedures and facilitates solvent recycling, contributing to its green credentials. nih.gov

However, it has been noted that CPME may have a negative effect on the formation of Grignard reagents from aryl chlorides, sometimes necessitating the use of a co-solvent like THF. d-nb.info

Radical Reactions:

The influence of solvents in radical reactions is a topic of ongoing research, dispelling the myth that these reactions are largely unaffected by the reaction medium. canada.carsc.org The solvent can influence the kinetics of radical reactions, which in turn affects product yields. canada.carsc.org While specific data on radical reactions involving Cyclohexyl(cyclopentyl)methanone is unavailable, the stability of CPME under radical conditions makes it a suitable choice for such transformations. researchgate.net

The following table summarizes the properties of CPME in comparison to other common ethereal solvents, highlighting its advantages.

| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Boiling Point (°C) | 106 | 66 | 34.6 | 80 |

| Flash Point (°C) | -1 | -17 | -45 | -11 |

| Water Solubility ( g/100g ) | 1.1 | Miscible | 6.9 | 14 |

| Peroxide Formation | Low | High | High | Moderate |

| Stability to Acids/Bases | High | Moderate | Moderate | Moderate |

This table presents generalized data for comparative purposes.

Solvent Selection Strategies for Optimized Yields and Stereoselectivity

The synthesis of an unsymmetrical ketone like this compound presents a challenge in achieving high yields and, where applicable, controlling stereochemistry. Solvent selection is a key strategy to address these challenges.

Optimizing Yields:

To optimize the yield of this compound via a Grignard reaction (e.g., reacting cyclopentylmagnesium bromide with cyclohexanecarbonyl chloride), the choice of solvent can influence the rate of the desired reaction versus side reactions. The use of CPME, with its ability to stabilize the Grignard reagent and its higher boiling point, can be advantageous. nih.govresearchgate.net The efficient recycling of CPME without a significant drop in reaction yield has been demonstrated in Grignard reactions, making the process more cost-effective and sustainable. researchgate.net For challenging Grignard reagent formations, such as from chlorides, a mixture of CPME and THF might be the optimal solvent system to improve yields. d-nb.info

Optimizing Stereoselectivity:

For ketones that can exist as stereoisomers, or for reactions where a new stereocenter is formed, controlling the stereoselectivity is crucial. While this compound itself does not have a stereocenter at the carbonyl carbon, reactions involving this ketone could lead to stereoisomeric products.

In the context of synthesizing alicyclic ketones, diastereoselective annulation strategies have been developed where the choice of catalyst and reaction conditions, including the solvent, plays a critical role in controlling the stereochemistry of the newly formed ring. researchgate.net For instance, in the synthesis of substituted cyclopentanes and cyclohexanes, high levels of stereoselectivity have been achieved using specific iridium(III) catalysts. researchgate.net

The following table outlines general strategies for solvent selection to optimize ketone synthesis, which would be applicable to the synthesis of this compound.

| Goal | Solvent Selection Strategy | Rationale |

| Improved Yield | Use of higher boiling point ethereal solvents like CPME. | Allows for higher reaction temperatures, potentially increasing reaction rates and driving the reaction to completion. |

| Minimized Side Reactions | Use of solvents that effectively solvate the organometallic reagent (e.g., CPME, THF). | Stabilizes the reactive species and can prevent undesired side reactions like Wurtz coupling in Grignard reagent formation. nih.gov |

| Enhanced Stereoselectivity | Use of specific solvents or co-solvents in combination with chiral catalysts or auxiliaries. | The solvent can influence the transition state geometry of the reaction, favoring the formation of one stereoisomer over another. |

| Green and Sustainable Synthesis | Prioritize solvents with low toxicity, high recyclability, and low environmental impact, such as CPME. | Reduces the environmental footprint of the chemical process. nih.govresearchgate.net |

This table provides a general guide based on established principles of organic synthesis.

Conclusion and Future Research Trajectories

Summary of Key Research Accomplishments in Cyclohexyl(cyclopentyl)methanone Chemistry

The primary research accomplishments relevant to this compound lie in the development of synthetic methodologies for unsymmetrical ketones. The construction of the C-C bond between a carbonyl carbon and two different alkyl groups has been a long-standing challenge in organic synthesis. Key advancements include:

Grignard and Organolithium Reactions: The reaction of organometallic reagents, such as Grignard reagents, with nitriles is a classic and effective method for ketone synthesis. chemistrysteps.commasterorganicchemistry.comlibretexts.org This approach avoids the over-addition that often occurs with more reactive carbonyl precursors like acid chlorides or esters. chemistrysteps.com The mechanism involves the nucleophilic addition of the organometallic reagent to the nitrile to form a stable imine anion, which is then hydrolyzed to the ketone. chemistrysteps.comlibretexts.org For a compound like this compound, this could theoretically involve the reaction of cyclopentylmagnesium bromide with cyclohexanecarbonitrile, or vice versa. The use of catalysts like zinc chloride (ZnCl₂) has been shown to improve the efficiency of these reactions for aromatic nitriles. nih.gov

Chelation-Controlled Synthesis: Modern methods have focused on creating substrates that prevent over-addition. Weinreb amides, for instance, form stable chelated intermediates with organometallic reagents, allowing for the synthesis of ketones. nih.gov More recent innovations include the use of N-triazinylamides, which show high reactivity and selectivity in sequential nucleophilic substitutions with different organometallic reagents to produce unsymmetrical ketones in a one-pot process. nih.govacs.org

Catalytic Cross-Coupling Reactions: Nickel-catalyzed reductive coupling reactions have emerged as a powerful tool. These methods can couple carboxylic acid derivatives (like acid chlorides or thioesters) with alkyl halides to form a wide range of unsymmetrical dialkyl ketones, tolerating numerous functional groups. nih.gov Furthermore, photoredox/nickel dual catalysis has enabled the direct deoxygenative cross-coupling of abundant starting materials like carboxylic acids and alcohols. nih.gov

The table below summarizes representative synthetic approaches applicable to the formation of unsymmetrical ketones.

| Methodology | Reactant 1 | Reactant 2 | Key Features & Conditions |

| Grignard Reaction | Cyclohexanecarbonitrile | Cyclopentylmagnesium bromide | Two-step process: 1. Grignard addition in an ether solvent. 2. Aqueous hydrolysis to yield the ketone. masterorganicchemistry.comlibretexts.org |

| Organolithium Reaction | Lithium Cyclohexanecarboxylate | Methyllithium | Illustrates the synthesis of methyl ketones from carboxylic acid salts, a principle extendable to other organolithium reagents. orgsyn.org |

| Chelation-Controlled Synthesis | N-methoxy-N-methyl-cyclohexanecarboxamide (Weinreb Amide) | Cyclopentylmagnesium bromide | Forms a stable chelated intermediate, preventing over-addition to form a tertiary alcohol. nih.gov |

| Nickel-Catalyzed Cross-Coupling | Cyclohexanecarbonyl chloride | Cyclopentyl iodide | Nickel catalyst facilitates the reductive coupling of an acyl donor with an alkyl halide. nih.gov |

| Photoredox/Nickel Dual Catalysis | Cyclohexanecarboxylic acid | Cyclopentanol | A modern, direct coupling method using light and dual catalysts under mild conditions. nih.gov |

Identification of Remaining Challenges and Unexplored Research Avenues

Despite progress in synthetic methods, several challenges and unexplored areas remain in the chemistry of dicycloalkyl ketones like this compound.

Remaining Challenges:

Steric Hindrance: The synthesis of ketones with two secondary alkyl groups, such as cyclohexyl and cyclopentyl, can be challenging due to steric hindrance. This can lead to slow reaction rates and lower yields, particularly in Grignard-type additions. masterorganicchemistry.com

Chemoselectivity and Green Chemistry: Many classical methods require harsh conditions or multi-step procedures that generate significant chemical waste. Developing more atom-economical and environmentally benign syntheses remains a priority. The direct coupling of readily available feedstocks is a key goal. nih.gov

Mechanistic Clarity: While the general pathways of many ketone syntheses are understood, the precise role of catalysts, solvent effects, and the aggregation state of organometallic reagents (e.g., the Schlenk equilibrium for Grignard reagents) can be complex and are not always fully elucidated, especially for sterically demanding substrates. masterorganicchemistry.comnih.gov

Unexplored Research Avenues:

Physicochemical Properties: There is a lack of fundamental data on the physical and chemical properties of this compound. Its potential as a high-boiling point, non-polar solvent or as a plasticizer has not been investigated.

Biological Activity: The biological profile of this compound is unknown. Many ketones serve as building blocks for pharmaceuticals. nih.gov Derivatives of this compound could be synthesized and screened for various biological activities.

Materials Science Applications: The rigid, bulky cycloalkyl groups could impart interesting properties to polymers or other materials if this compound were used as a monomer or additive. Its potential inclusion in liquid crystal or organic electronic material synthesis is also unexplored.

Prospective Directions for Innovation in Synthetic Methodologies and Mechanistic Understanding

Future research in this area can be driven by innovations in both how these molecules are made and how their behavior is understood.

Advanced Catalysis: The application of photoredox and electro-organic catalysis offers promising avenues for the synthesis of dicycloalkyl ketones under mild conditions. These methods can activate otherwise unreactive C-H bonds or enable novel coupling pathways, potentially allowing for the direct synthesis from cycloalkanes and a carbonyl source.

Flow Chemistry: Continuous flow reactors could overcome some of the challenges associated with hazardous reagents (like organolithiums) or highly exothermic reactions. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, mixing), which can improve yields, selectivity, and safety, especially for scale-up operations.

Computational Chemistry: In-depth mechanistic studies using Density Functional Theory (DFT) and other computational tools can provide valuable insights into reaction pathways and transition states. nih.govnih.gov This understanding can guide the rational design of more efficient catalysts and the optimization of reaction conditions. For example, computational models could predict the most effective combination of ligands and metal catalysts for the cross-coupling of specific cycloalkyl groups.

Biocatalysis: The use of enzymes (biocatalysis) for ketone synthesis is a rapidly growing field. While likely challenging for a sterically hindered, non-natural substrate like this compound, the development of engineered enzymes could offer a highly selective and environmentally friendly synthetic route in the future.

By pursuing these innovative directions, the chemical community can not only develop more efficient and sustainable methods for synthesizing compounds like this compound but also uncover new properties and applications for this and related molecules.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing cyclohexyl(cyclopentyl)methanone?

Methodological Answer: The Friedel-Crafts acylation is a common method, utilizing AlCl₃ as a catalyst with cyclohexane and cyclopentene as solvents. Key steps include:

- Catalyst activation : Anhydrous AlCl₃ is essential to avoid hydrolysis.

- Solvent selection : Cyclohexane and dichloroethane improve reaction efficiency by stabilizing intermediates.

- Purification : Distillation under reduced pressure (e.g., 50–70°C at 10 mmHg) isolates the product .

Critical Parameters : Moisture must be excluded to prevent catalyst deactivation, and reaction temperatures should not exceed 80°C to minimize side reactions.

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR : ¹H NMR distinguishes cyclohexyl (δ 1.4–2.1 ppm, multiplet) and cyclopentyl (δ 1.6–1.9 ppm, triplet) protons. ¹³C NMR identifies the ketone carbonyl at ~210 ppm .

- IR : A strong C=O stretch near 1700 cm⁻¹ confirms the ketone group.

- Mass Spectrometry : Molecular ion peaks at m/z 178 (C₁₂H₁₈O) and fragmentation patterns (e.g., loss of cyclopentyl or cyclohexyl groups) validate the structure .

Q. What is the reactivity of this compound with reducing agents?

Methodological Answer: Sodium borohydride (NaBH₄) selectively reduces the ketone to its secondary alcohol under mild conditions (0–25°C in ethanol). Kinetic studies show cycloalkyl substituents influence reduction rates: cyclopentyl groups exhibit higher reactivity (relative rate 0.36) than cyclohexyl (0.25) due to reduced steric hindrance . Experimental Design : Monitor reaction progress via TLC or in situ IR to track carbonyl disappearance.

Advanced Research Questions

Q. How can computational tools predict retrosynthetic pathways for this compound?

Methodological Answer: AI-driven platforms (e.g., PubChem’s synthesis planner) use template-based algorithms to propose routes. For example:

- Stepwise disconnection : Break the C–C bond adjacent to the ketone, suggesting cyclopentyl Grignard + cyclohexanoyl chloride.

- Validation : Compare predicted routes with experimental data (e.g., yields, side products) to refine models .

Limitations : Computational tools may overlook solvent effects or catalyst compatibility, requiring empirical validation.

Q. How do ring size and conformation impact the compound’s reactivity in kinetic studies?

Methodological Answer: Comparative kinetic data for cycloalkyl phenyl ketones with NaBH₄ reveal:

| Substituent | Relative Rate (0°C) |

|---|---|

| Cyclopropyl | 0.12 |

| Cyclobutyl | 0.23 |

| Cyclopentyl | 0.36 |

| Cyclohexyl | 0.25 |

| Cyclopentyl’s planar transition state minimizes strain, while cyclohexyl’s chair conformation increases steric hindrance . Experimental Design : Use pseudo-first-order kinetics under controlled pH and temperature. |

Q. What role does this compound play in polymer science?

Methodological Answer: Cycloalkyl groups influence polymer properties:

- Glass Transition Temperature (Tg) : Cyclopentyl-POSS moieties increase Tg more efficiently than cyclohexyl due to tighter packing .

- Applications : Incorporate the compound into polynorbornene backbones to study steric effects on chain mobility via molecular dynamics simulations .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer: Asymmetric catalysis using chiral gold(I) complexes (e.g., (R)-DTBM-SEGPhosAuNTf₂) enables intramolecular propargylation of cyclopropanols. Key parameters:

- Catalyst loading : 5 mol% in dichloromethane at −20°C.

- Stereocontrol : π-π interactions between the catalyst and cyclopropanol direct enantioselectivity (>90% ee) .

Q. How should researchers resolve contradictions in reported spectroscopic or kinetic data?

Methodological Answer:

- Cross-validate techniques : Compare NMR (solution) and X-ray (solid-state) data to assess conformational flexibility.

- Replicate conditions : Ensure solvent purity, temperature control, and catalyst batch consistency. For example, discrepancies in NaBH₄ reduction rates may arise from trace water or varying stirring rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.